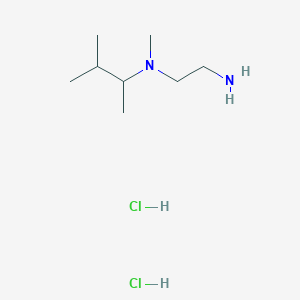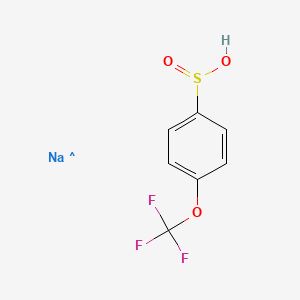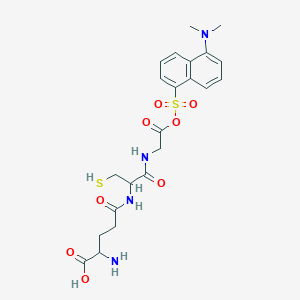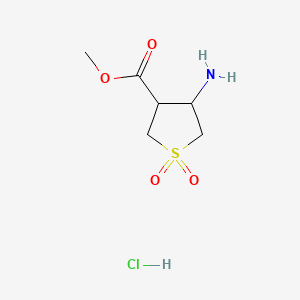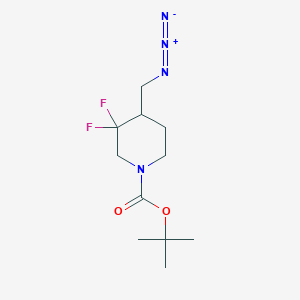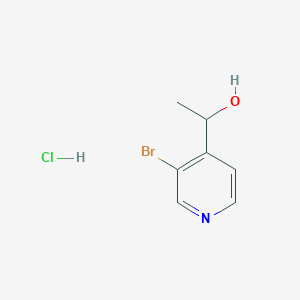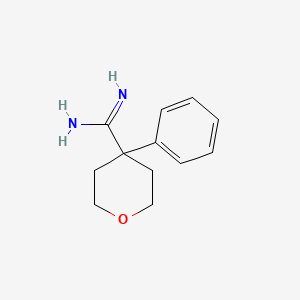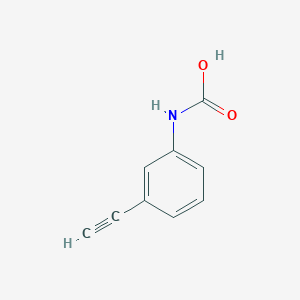
(3-Ethynylphenyl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethynylphenyl)carbamic acid is an organic compound characterized by the presence of a carbamic acid group attached to a phenyl ring substituted with an ethynyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)carbamic acid typically involves the reaction of 3-ethynylaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to yield the desired carbamic acid.
Industrial Production Methods: Industrial production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: (3-Ethynylphenyl)carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
(3-Ethynylphenyl)carbamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3-Ethynylphenyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Carbamic Acid: The parent compound with the formula H2NCOOH.
Ethyl Carbamate: An ester of carbamic acid with the formula H2NCOOCH2CH3.
Phenyl Carbamic Acid: A derivative with a phenyl group attached to the carbamic acid.
Uniqueness: (3-Ethynylphenyl)carbamic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other carbamic acid derivatives. The ethynyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
特性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
(3-ethynylphenyl)carbamic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12) |
InChIキー |
FQVLODSIJCLPQO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


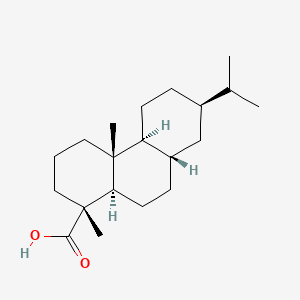
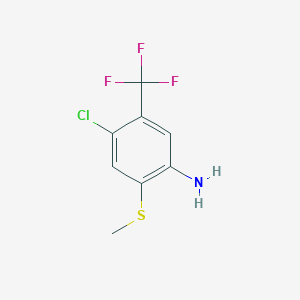
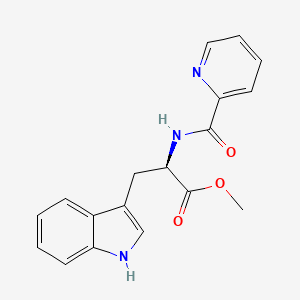


![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
